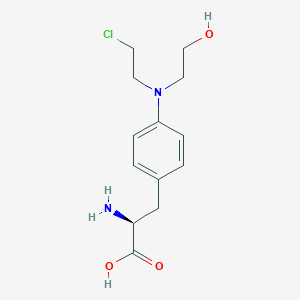

Hydroxy Melphalan

Description

Significance of Metabolite Research in Antineoplastic Chemotherapy

The investigation of drug metabolites is a cornerstone of modern oncological research, offering a deeper understanding of how chemotherapeutic agents function and why they sometimes fail. For most cancers, the array of available chemotherapeutic options is expanding, creating a need to select the most effective systemic therapy for individual patients that maximizes tumor suppression while minimizing toxicity. nih.gov Research into the metabolic byproducts of these drugs is essential for several reasons.

Firstly, understanding the metabolic fate of an antineoplastic drug can help delineate its mechanism of action and potential pathways of inactivation. nih.govnih.gov Secondly, the study of metabolites is critical in exploring the mechanisms of drug resistance. nih.govplos.org Cancer cells can develop resistance through various means, and analyzing metabolite profiles can help determine if this resistance is due to altered drug detoxification or other metabolic shifts within the tumor cells. nih.gov For example, research has explored metabolic changes in multiple myeloma cells to understand acquired resistance to melphalan (B128). nih.govplos.org

Finally, metabolomic approaches, which involve the serial analysis of metabolites, are being investigated as potential biomarkers for treatment response. nih.gov Changes in the metabolic profile of a patient following chemotherapy could provide an early indication of treatment efficacy, potentially allowing for more adaptive and personalized treatment strategies. nih.gov This could help avoid prolonged exposure to ineffective and toxic drugs. nih.gov

Research Objectives for Hydroxy Melphalan Investigations

Investigations into this compound are driven by specific research goals aimed at optimizing cancer therapy. A primary objective is to understand the role of melphalan metabolism in the context of drug resistance. nih.gov Researchers have conducted studies to elucidate the mechanisms behind acquired melphalan resistance in multiple myeloma cell lines. nih.gov In one such study, the intracellular levels of melphalan and its hydroxylated metabolites (monohydroxymelphalan and dihydroxymelphalan) were measured and compared between drug-resistant and naive (non-resistant) cells. nih.gov The findings indicated that drug resistance was not dependent on changes in drug detoxification, as the formation of these detoxified metabolites differed only slightly between the two cell types. nih.gov This allows researchers to rule out certain resistance mechanisms and focus on other metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway or purine (B94841) metabolism, that may be involved. nih.gov

Another key objective is to comprehensively understand the pharmacokinetics of melphalan and its metabolites to better predict patient outcomes and toxicity. nih.gov Studies aim to identify clinical factors that affect the disposition of the drug and its metabolites. nih.gov By examining the exposure to both the active drug and its unbound metabolites, researchers hope to clarify the relationship between drug levels, melphalan-related toxicity, and disease response. nih.gov This knowledge is crucial for optimizing dosing regimens, particularly in vulnerable populations such as those with impaired renal function. nih.gov

Research Findings on Melphalan Metabolites in Resistant Cells

The following table summarizes findings from a study comparing the total intracellular levels of melphalan and its hydroxylated metabolites in naive and melphalan-resistant multiple myeloma cell lines over 24 hours. The data shows no significant difference, suggesting that drug detoxification via hydroxylation is not the primary mechanism of resistance in these models. nih.gov

| Cell Line Pair | Average Ratio (Resistant vs. Naive) of Melphalan + Hydroxylated Metabolites | Statistical Significance (p-value) | Conclusion |

| LR5 / 8226 | 1.03 | > 0.05 | No significant difference in total drug and metabolite levels. nih.gov |

| LR6 / U266 | 0.995 | > 0.05 | No significant difference in total drug and metabolite levels. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJECQKVRUIOI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459201 | |

| Record name | UNII-ESL4D945VL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61733-01-5 | |

| Record name | Monohydroxymelphalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061733015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-ESL4D945VL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESL4D945VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of Hydroxy Melphalan

Non-Enzymatic Hydrolysis as the Primary Formation Mechanism

The principal route for the formation of hydroxy melphalan (B128) is through non-enzymatic chemical hydrolysis. chemicalbook.comnih.govfda.govoncotarget.comdrugbank.com This spontaneous degradation process does not require metabolic activation by enzymes. chemicalbook.comnih.govfda.gov In plasma and aqueous solutions, melphalan is primarily inactivated by this hydrolysis, leading to the formation of monohydroxymelphalan and dihydroxymelphalan. chemicalbook.comnih.govfda.govdrugbank.comnih.gov In fact, aside from these hydrolysis products, no other metabolites of melphalan have been detected in humans. chemicalbook.comnih.govnih.gov

The rate of this hydrolysis can be influenced by several factors, including temperature and pH. aacrjournals.orgresearchgate.net For instance, the degradation of melphalan is faster at higher temperatures. researchgate.net The stability of melphalan is also reduced when diluted in infusion solutions, with the degradation rate increasing as the temperature rises. medicines.org.uk

Precursor-Product Relationships: Melphalan to Monohydroxy Melphalan to Dithis compound

The hydrolysis of melphalan is a sequential process. Melphalan first degrades into monohydroxymelphalan, which then further hydrolyzes to form dihydroxymelphalan. researchgate.netiaea.orgnih.gov This sequential degradation pathway has been observed in various in vitro studies. iaea.orgnih.gov

Studies have determined the half-lives for these conversions. In one study using cell culture medium at 37°C, the half-life of melphalan was 66 minutes, and the half-life for the subsequent conversion of monohydroxy-melphalan was 58 minutes. nih.gov These hydroxylated metabolites are considered inactive. fda.gov

The following table summarizes the degradation pathway of melphalan:

| Precursor | Product | Pathway |

|---|---|---|

| Melphalan | Monohydroxymelphalan | Non-enzymatic Hydrolysis |

Contextualization within Cellular Environments and Biological Fluids

The non-enzymatic hydrolysis of melphalan to its hydroxy derivatives occurs readily in biological fluids such as plasma. chemicalbook.comnih.govfda.govoncotarget.com Upon entering the bloodstream, a significant portion of melphalan (60-90%) binds to plasma proteins like albumin. chemicalbook.comnih.gov This protein binding can delay the rate of hydrolysis. nih.gov

Inside cells, the transformation of melphalan also occurs. Studies using Chinese hamster ovary cells have detected polar products, likely the hydroxy derivatives, in the cell cytosol. iaea.org The uptake of melphalan into cells is an active process, primarily utilizing an amino acid transport system. chemicalbook.comnih.gov The rapid hydrolysis of melphalan is a significant factor in its pharmacokinetics, contributing to variability in its plasma concentration. chemicalbook.comnih.gov The degradation process is also observed in urine, where melphalan is degraded rapidly. nih.gov

Analytical Methodologies for Hydroxy Melphalan Quantification

Advanced Chromatographic Techniques for Simultaneous Detection

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the simultaneous detection and quantification of melphalan (B128) and its metabolites, including hydroxy melphalan.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous determination of melphalan, monothis compound, and dithis compound in human plasma. researchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of these compounds even at low concentrations.

One developed LC-MS/MS method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on an XSelect HSS T3 column. researchgate.netnih.gov The total run time for this method is a rapid 5 minutes. researchgate.netnih.gov The mass transitions (m/z) monitored are 305.1 → 287.7 for melphalan, 287.1 → 228.0 for monothis compound, and 269.3 → 251.8 for dithis compound. researchgate.netnih.gov Melphalan-d8 is often used as an internal standard, with a transition of m/z 313.1 → 295.7. researchgate.netnih.gov

This method has been validated according to FDA guidelines and has been successfully applied to quantify these analytes in plasma samples from patients undergoing hematopoietic stem cell transplantation. researchgate.netnih.gov The calibration curve for monohydroxy-melphalan is linear over the range of 7.94-1588 ng/mL. researchgate.net

Two distinct LC-MS/MS assays have been described for quantifying melphalan and its hydrolysis products in human plasma. nih.gov The first assay involves protein precipitation with cold methanol (B129727) and reversed-phase HPLC, while the second utilizes solid-phase extraction and hydrophilic interaction chromatography. nih.govsci-hub.se Both methods have proven effective, with the second being particularly useful for determining melphalan's hydrolysis products and mitigating matrix interferences. nih.govsci-hub.se

| Compound | Mass Transition (m/z) | Linearity Range (ng/mL) |

| Melphalan | 305.1 → 287.7 | 5.22–5220 |

| Monothis compound | 287.1 → 228.0 | 7.94–1588 |

| Dithis compound | 269.3 → 251.8 | 15.0–3000 |

| Melphalan-d8 (IS) | 313.1 → 295.7 | N/A |

Data derived from a validated LC-MS/MS method for simultaneous determination. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection has been a longstanding and reliable method for the analysis of melphalan and its hydrolysis products, including this compound.

A reversed-phase HPLC method was developed for the simultaneous quantification of melphalan, monohydroxymelphalan (MOH), and dihydroxymelphalan (DOH) in perfusate and plasma. capes.gov.br This method employs a phenyl column and fluorescence detection, with dansyl-arginine as an internal standard. capes.gov.br It has demonstrated good resolution and sensitivity for all three compounds. capes.gov.br The lower limits of quantitation for MOH in perfusate and plasma was 2.4 ng on the column. capes.gov.br

Another HPLC method with UV detection at 254 nm has been used to assay melphalan concentrations in plasma. aacrjournals.orgijper.org This method involves the addition of an internal standard, propylparaben, followed by sample treatment with methanol. aacrjournals.org The separation is achieved on an Ultrasphere C18 column. aacrjournals.org While this method is specific for melphalan, it's noted that the mono- and dihydroxy-metabolites were not analyzed in some studies due to their perceived lack of cytotoxicity. aacrjournals.org

The stability of melphalan and its degradation to this compound can also be studied using HPLC. The hydrolysis of melphalan has been investigated at different pH values and temperatures to understand its degradation kinetics. researchgate.net

| Parameter | HPLC Method for Melphalan and Hydrolysis Products |

| Column | Phenyl |

| Detection | Fluorescence |

| Internal Standard | Dansyl-arginine |

| LLOQ (MOH) | 2.4 ng on column |

| Recovery (MOH) | ~100% |

Data from a validated HPLC assay for perfusate and plasma samples. capes.gov.br

Sample Preparation and Matrix Considerations in Biological Samples

The accurate quantification of this compound in biological samples is highly dependent on the sample preparation method, which aims to remove interfering substances from the complex biological matrix.

A common and straightforward technique for plasma samples is protein precipitation. researchgate.netnih.gov This is often achieved by adding a cold organic solvent like methanol or an acid such as trichloroacetic acid (TCA). nih.govnih.govsci-hub.se For instance, one LC-MS/MS method employs a simple protein precipitation step, which is advantageous for rapid sample processing. researchgate.netnih.gov In another UPLC-UV method, plasma samples are treated with 20% TCA to precipitate proteins before injection into the chromatography system. nih.gov

Solid-phase extraction (SPE) is another widely used technique that provides a cleaner sample extract compared to protein precipitation. nih.govsci-hub.seamazonaws.com One of two LC-MS/MS assays developed for melphalan and its hydrolysis products utilized SPE. nih.govsci-hub.se This approach was found to be particularly beneficial for eliminating endogenous compounds from the matrix, thereby improving the signal for the hydrolysis products. sci-hub.se

For tissue samples, the preparation process can be more involved. One method describes resuspending cell pellets in a cold solution of 70% ethanol (B145695) containing 0.05 N HCl to solubilize melphalan and its products, followed by centrifugation to remove precipitated proteins. iaea.org

The choice of anticoagulant in blood collection can also be a factor, with sodium heparin being a common choice for plasma preparation. nih.gov The processed samples are often kept at low temperatures (e.g., 4°C) to minimize degradation of the analytes before analysis. nih.gov

Method Validation and Performance Characteristics in Research Settings

Validation of analytical methods is essential to ensure the reliability and accuracy of the quantification of this compound. This process involves evaluating several key performance characteristics as per regulatory guidelines, such as those from the FDA. researchgate.netnih.gov

Linearity is established by creating a calibration curve over a specific concentration range. For an LC-MS/MS method, the calibration curve for monohydroxy-melphalan was linear from 7.94 to 1588 ng/mL, with a regression coefficient greater than 0.99. researchgate.net An HPLC method demonstrated a linear response for MOH in the range of 1.4–25.1 μg/ml. capes.gov.br

Precision and Accuracy are determined by analyzing quality control samples at different concentrations. For the LC-MS/MS method, the intra- and inter-day coefficients of variation (a measure of precision) for the analytes were ≤11.0%, and all biases (a measure of accuracy) were less than 8.3%. researchgate.net Another HPLC method reported intra-assay coefficients of variation for MOH at low and high concentrations to be less than 5%, with inter-assay C.V.s under 9%. capes.gov.br

Recovery assesses the efficiency of the extraction process. An HPLC method reported a mean recovery of approximately 100% for MOH from perfusate and plasma. capes.gov.br

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of the analyte that can be reliably quantified. For one HPLC method, the LLOQ for MOH was 2.4 ng on the column. capes.gov.br

Specificity is confirmed by ensuring that there is no interference from other components in the sample matrix at the retention time of the analyte. researchgate.net Stressed conditions are often used to test for potential co-eluting degradation products. researchgate.net

| Validation Parameter | LC-MS/MS Method researchgate.net | HPLC Method capes.gov.br |

| Linearity Range (MOH) | 7.94–1588 ng/mL | 1.4–25.1 µg/mL |

| Precision (CV) | ≤11.0% | <5% (intra-assay), <9% (inter-assay) |

| Accuracy (Bias) | <8.3% | Not explicitly stated as bias |

| Recovery | Not explicitly stated | ~100% |

| LLOQ | 7.94 ng/mL | 2.4 ng on column |

Comparison of validation parameters from two different analytical methods.

Development of Novel Electrochemical Sensing Platforms for Detection

Recent research has explored the development of novel electrochemical sensors as a promising alternative for the detection of melphalan, which could potentially be adapted for its hydroxy metabolites. acs.org These sensors offer advantages such as simplicity, cost-effectiveness, rapidity, and high sensitivity. acs.org

One such innovative sensor utilizes a glassy carbon electrode modified with a composite of graphitic carbon nitride (g-C₃N₄), activated nanodiamonds (ND-COOH), and molybdenum diselenide (MoSe₂). acs.org This platform was designed for the precise detection of melphalan. acs.org The synergistic effect of these nanomaterials enhances the physical and chemical properties of the sensor, leading to improved performance. acs.org

The detection is typically carried out using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.org The developed sensor for melphalan demonstrated a linear response in the concentration range of 0.5 to 12.5 μM. acs.org The optimization of parameters such as the concentration of the modifying composite and the pH of the electrolyte solution is crucial for achieving optimal sensor performance. acs.org

While this specific sensor was developed for melphalan, the principles and materials could be adapted for the detection of this compound, given the structural similarities and the presence of electrochemically active groups. The development of such platforms could pave the way for real-time monitoring and more accessible analytical tools in the future.

Pharmacokinetic and Dispositional Research of Hydroxy Melphalan

Plasma Concentration Profiles and Kinetic Characteristics of Metabolites

Following the intravenous administration of melphalan (B128), the parent drug's plasma concentration declines rapidly. fffenterprises.comdrugs.com Concurrently, its hydrolysis products, monohydroxymelphalan and dihydroxymelphalan, appear in the plasma.

In one study involving patients who received a single bolus dose of melphalan (0.5 to 0.6 mg/kg), monohydroxymelphalan and dihydroxymelphalan were detected, reaching peak plasma levels at approximately 60 minutes and 105 minutes, respectively. hpra.ie This indicates a sequential formation process, where melphalan is first hydrolyzed to the monohydroxy form, which is then further hydrolyzed to the dihydroxy form.

The kinetic characteristics of melphalan and its metabolites are summarized in the table below. The parent drug, melphalan, exhibits a biphasic decline in plasma concentration with distinct distribution and elimination phases. fffenterprises.comdrugs.com

Table 1: Pharmacokinetic Parameters of Melphalan and its Metabolites

| Parameter | Melphalan | Monohydroxymelphalan | Dihydroxymelphalan |

| Time to Peak Plasma Concentration (Tmax) | N/A (IV administration) | ~60 minutes hpra.ie | ~105 minutes hpra.ie |

| Distribution Phase Half-life (t½α) | ~10 minutes fffenterprises.comdrugs.com | Data not available | Data not available |

| Terminal Elimination Phase Half-life (t½β) | ~75 minutes fffenterprises.comdrugs.com | Data not available | Data not available |

Relationship between Hydroxy Melphalan Formation and Parent Drug Dispositional Variability

The rate of this hydrolysis can be influenced by plasma proteins. Human plasma proteins have been observed to slow down the hydrolysis rate of melphalan. nih.gov Specifically, serum albumin is a major binding protein, accounting for approximately 40% to 60% of plasma protein binding, while α1-acid glycoprotein (B1211001) accounts for about 20%. fda.govdrugs.com This binding can affect the amount of free melphalan available for hydrolysis, thus contributing to interindividual differences in drug disposition.

Furthermore, the significant inter-patient variability in melphalan pharmacokinetics, with up to a 10-fold variation in clearance, underscores the complex interplay of factors governing its disposition. nih.govresearchgate.net While renal excretion also plays a role, the spontaneous degradation to hydroxy metabolites is a critical pathway. nih.govnih.gov The variability in the rate and extent of this chemical breakdown directly impacts the plasma concentration and exposure (Area Under the Curve - AUC) of the parent drug, melphalan. nih.gov

Influence of Physiological Factors on Metabolite Clearance and Distribution

While specific data on the clearance and distribution of this compound itself are limited in the provided search results, the clearance of the parent drug, melphalan, which leads to the formation of these metabolites, is influenced by certain physiological factors.

Renal function has been identified as a significant factor. Although renal elimination of unchanged melphalan is considered low, studies have shown a correlation between renal function and melphalan clearance. fda.gov One study reported a significant positive correlation between the elimination rate constant for melphalan and renal function, and a negative correlation between renal function and the plasma melphalan AUC. fda.gov This suggests that impaired renal function can decrease melphalan clearance, leading to higher exposure. nih.gov Consequently, this would also affect the rate at which this compound metabolites are formed and potentially cleared.

A population pharmacokinetic analysis identified estimated creatinine (B1669602) clearance, fat-free mass, and hematocrit as important determinants of both total and unbound melphalan clearance. nih.gov Lower creatinine clearance was associated with lower clearance of melphalan. nih.gov This indicates that patient-specific physiological characteristics can significantly modulate the disposition of melphalan and, by extension, the formation and subsequent kinetics of its hydroxy metabolites.

Biological Activity and Mechanistic Studies of Hydroxy Melphalan

Evaluation of Cytotoxic and Genotoxic Effects.caymanchem.comnih.gov

Assessment of DNA Adduct Formation and Strand Breaks by Hydroxy Melphalan (B128).caymanchem.comnih.govacs.org

Hydroxy melphalan is a monofunctional alkylating agent, meaning it can bind to a single site on DNA, forming mono-adducts. acs.org Studies have shown that it increases the level of DNA adducts in myeloblastic leukemia cells in a concentration-dependent manner. caymanchem.comtargetmol.combiocat.com The pattern of DNA alkylation by monohydroxymelphalan is qualitatively similar to that of melphalan, targeting adenine (B156593) and guanine (B1146940) bases, though a higher dose is required to achieve the same level of reaction. acs.org

A key distinction is that, as a monofunctional agent, this compound does not produce the DNA interstrand cross-links that are characteristic of the bifunctional parent compound, melphalan. nih.govacs.org These cross-links are considered critical for the powerful cytotoxic effects of melphalan. acs.org Interestingly, while melphalan itself does not cause immediate DNA single-strand breaks, such breaks have been detected in cells following exposure to monohydroxymelphalan. nih.gov

Comparative Analysis with Parent Compound in Biological Activity.nih.govresearchgate.net

When directly compared, the biological activity of this compound is markedly lower than that of melphalan. In one study using a human leukemia cell line, the concentration of monohydroxymelphalan required to cause 50% growth inhibition (IC50) was 28.1 µg/ml, which was approximately 23-fold higher than the IC50 for melphalan (1.2 µg/ml). nih.gov This highlights the significantly reduced cytotoxicity of the hydroxylated metabolite. researchgate.netcore.ac.uk

To achieve equivalent levels of DNA adducts, monohydroxymelphalan requires a higher concentration than melphalan. nih.govacs.org Furthermore, the level of DNA adducts needed to trigger a significant cellular response, such as the elevation of the p53 tumor suppressor protein, is 5- to 8-fold higher for monohydroxymelphalan compared to melphalan. nih.gov

Table 1: Comparative Biological Activity of Melphalan and this compound

| Parameter | Melphalan | This compound (Monohydroxymelphalan) | Reference |

|---|---|---|---|

| Functionality | Bifunctional alkylating agent | Monofunctional alkylating agent | acs.org |

| DNA Damage Type | Mono-adducts and Interstrand Cross-links | Mono-adducts and Single-Strand Breaks | nih.govacs.org |

| Cytotoxicity (IC50 in ML-1 cells) | 1.2 µg/ml | 28.1 µg/ml | nih.gov |

| Efficacy in p53 Elevation | High | 5- to 8-fold lower than melphalan | nih.gov |

Role in Overall Therapeutic Efficacy and Potential for Off-Target Effects.nih.govnih.gov

The primary role of this compound in therapeutic efficacy is as an inactivation product of melphalan. drugbank.comfda.govnih.gov The parent drug, melphalan, is used to treat various cancers, including multiple myeloma, by inducing extensive DNA damage in cancer cells. chemicalbook.commyeloma.orgmdpi.com Its conversion via hydrolysis to the less cytotoxic monohydroxymelphalan and subsequently to the inactive dihydroxymelphalan is a major factor in the drug's clearance from the body. nih.govfffenterprises.comdrugbank.com The half-life of melphalan in cell culture medium at 37°C is approximately 66 minutes, while the half-life for the subsequent degradation of monohydroxymelphalan is about 58 minutes. nih.gov

This rapid degradation means that the formation of this compound is an integral part of the parent drug's pharmacokinetic profile. nih.gov Because this compound is significantly less toxic, its formation helps to limit the systemic exposure to the highly active parent compound, thereby defining the duration of its therapeutic action and potentially mitigating some toxicity. nih.govresearchgate.net The off-target effects associated with treatment, such as myelosuppression and the risk of secondary malignancies, are attributed to the parent compound, melphalan, due to its potent genotoxicity. fda.govmedicines.org.ukhpra.ie There is little evidence to suggest that this compound itself contributes significantly to these adverse effects.

Implications for Cellular Signaling Pathways.nih.govnih.gov

The parent compound, melphalan, is known to trigger several cellular signaling pathways, primarily in response to the DNA damage it inflicts. chemicalbook.comnih.gov A key pathway activated is the p53-mediated DNA damage response. nih.gov Bifunctional adducts formed by melphalan are more efficient at causing an elevation of the p53 protein than the monofunctional adducts formed by this compound. nih.gov This suggests that the type of DNA lesion is critical for the intensity of the downstream signal. The level of DNA adducts required to trigger a p53 response is substantially higher for monohydroxymelphalan than for melphalan. nih.gov

Resistance to melphalan has been associated with the modulation of metabolic and stress-response pathways, including the pentose (B10789219) phosphate (B84403) pathway and glutathione (B108866) metabolism. nih.gov These changes are a response to the cellular stress induced by the active parent drug. The formation of this compound occurs within this complex signaling environment, representing the chemical degradation of the agent that initiates these cellular responses. drugbank.comnih.gov

Hydroxy Melphalan in the Context of Drug Resistance Mechanisms

Metabolite Formation as a Modulator of Effective Drug Exposure

The conversion of melphalan (B128) to its less reactive hydroxylated metabolites, monohydroxymelphalan and dihydroxymelphalan, is a primary route of its chemical degradation and detoxification. researchgate.net A common hypothesis has been that resistant cells might exhibit an increased rate of this conversion, thereby reducing the intracellular concentration of the active drug and limiting its cytotoxic efficacy. However, research into this area has revealed a more complex picture.

The ratio of detoxified metabolites to the reactive drug provides a measure of the detoxification rate. In one study, the ratio of dihydroxymelphalan to the sum of melphalan and monohydroxymelphalan was calculated. The findings indicated that while all cell lines detoxify melphalan more rapidly than its spontaneous degradation in media, the resistant cells did not exhibit a faster detoxification rate. nih.gov

Table 1: Comparative Analysis of Melphalan and its Metabolites in Sensitive and Resistant Multiple Myeloma Cell Lines

| Cell Line Pair | Parameter | Observation | Finding |

|---|---|---|---|

| 8226/LR-5 vs. RPMI-8226 | Total intracellular melphalan and metabolites (24h) | Average ratio of 1.03 in resistant vs. naïve cells. nih.gov | No significant difference in overall drug exposure. nih.gov |

| U266/LR-6 vs. U266 | Total intracellular melphalan and metabolites (24h) | Average ratio of 0.995 in resistant vs. naïve cells. nih.gov | No significant difference in overall drug exposure. nih.gov |

| 8226/LR-5 vs. RPMI-8226 | Detoxified-to-reactive ratio (30 mins) | Resistant-to-naïve ratio of 0.45 (p=0.011). nih.gov | Resistant cells show slower detoxification at early time points. nih.gov |

| 8226/LR-5 vs. RPMI-8226 | Detoxified-to-reactive ratio (1 hour) | Resistant-to-naïve ratio of 0.56 (p=0.013). nih.gov | Resistant cells show slower detoxification at early time points. nih.gov |

These findings indicate that while the formation of hydroxy melphalan is a critical aspect of the drug's metabolism, the modulation of effective drug exposure in resistant cells is not simply a matter of upregulating this conversion. Instead, other mechanisms of resistance appear to play a more dominant role.

Interplay with Cellular Detoxification and Repair Systems in Resistance

The resistance to melphalan is intricately linked to the cell's capacity to manage the drug-induced damage through various detoxification and DNA repair pathways. The formation of this compound is part of a broader cellular response that includes enzymatic detoxification and the repair of DNA lesions.

One of the key players in cellular detoxification is glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govresearchgate.net Elevated levels of GSH have been observed in melphalan-resistant cell lines, such as the 8226/LR-5 model. nih.gov GSH can contribute to drug resistance by directly scavenging reactive drug species and participating in enzymatic detoxification reactions catalyzed by glutathione S-transferases (GSTs). The conjugation of melphalan with GSH can lead to its inactivation and export from the cell. While direct adducts of melphalan with GSH are challenging to detect, the increased GSH levels in resistant cells point to a heightened capacity for detoxification. nih.gov

Beyond detoxification, the ability of cancer cells to repair melphalan-induced DNA damage is a critical determinant of survival and resistance. The Fanconi Anemia (FA)/BRCA pathway is a major DNA repair pathway involved in the resolution of interstrand cross-links, the most cytotoxic lesions induced by melphalan. Studies have shown that melphalan-resistant myeloma cells exhibit enhanced expression of genes within the FA/BRCA pathway. nih.gov This upregulation leads to a more efficient removal of DNA cross-links, allowing the cells to tolerate higher doses of the drug.

Table 2: Key Cellular Detoxification and Repair Systems in Melphalan Resistance

| Pathway | Key Components | Role in Melphalan Resistance |

|---|---|---|

| Glutathione Metabolism | Glutathione (GSH), Glutathione S-transferases (GSTs) | Increased intracellular GSH levels in resistant cells enhance detoxification capacity. nih.gov Conjugation of melphalan with GSH leads to its inactivation. |

| Fanconi Anemia (FA)/BRCA Pathway | FANCF, FANCD2, BRCA1, RAD51 | Enhanced expression of pathway genes in resistant cells leads to more efficient repair of melphalan-induced DNA interstrand cross-links. nih.gov |

| Base Excision Repair (BER) | OGG1, PARP | Polymorphisms and altered activity in BER pathway genes can influence the repair of melphalan-induced DNA lesions. |

| Nucleotide Excision Repair (NER) | ERCC1, XPC | Polymorphisms in NER genes have been associated with altered responses to melphalan treatment. |

Research into Metabolic Adaptations in Resistant Cell Lines and Patient Samples

The development of melphalan resistance is often accompanied by profound metabolic reprogramming in cancer cells. This metabolic plasticity allows cells to survive the stress induced by chemotherapy and sustain their proliferative capacity. Research using melphalan-resistant cell lines and patient samples has begun to unravel these adaptive metabolic changes.

A significant finding in melphalan-resistant multiple myeloma cell lines is the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The PPP is a crucial metabolic route that generates NADPH, a key reducing equivalent for antioxidant defense (including the regeneration of GSH), and produces precursors for nucleotide biosynthesis. By enhancing the PPP, resistant cells can both bolster their detoxification capabilities and support the increased demand for DNA synthesis and repair in response to melphalan-induced damage.

In addition to the PPP, alterations in purine (B94841) and pyrimidine (B1678525) metabolism have been observed in resistant cells. nih.gov These pathways are essential for the synthesis of the building blocks of DNA and RNA. The specific changes can be cell-line specific, suggesting that the metabolic adaptations to melphalan resistance can be heterogeneous. For instance, in some resistant cell lines, levels of guanine (B1146940) and guanosine (B1672433) are lower, which may indicate an increased flux towards nucleotide synthesis to compensate for the alkylation of guanine bases by melphalan. nih.gov

Table 3: Observed Metabolic Adaptations in Melphalan-Resistant Multiple Myeloma Cell Lines

| Metabolic Pathway | Key Metabolites/Enzymes | Observed Change in Resistant Cells | Implication for Resistance |

|---|---|---|---|

| Pentose Phosphate Pathway (PPP) | Erythrose-4-phosphate, 6-phosphogluconic acid, D-ribose-5-phosphate | Higher intracellular levels of PPP intermediates. nih.gov | Increased production of NADPH for antioxidant defense and precursors for nucleotide synthesis. |

| Glutathione Metabolism | Glutathione (GSH) | Higher GSH levels in some resistant cell lines. nih.gov | Enhanced detoxification of melphalan and reactive oxygen species. |

| Purine Metabolism | Guanine, Guanosine | Lower levels in some resistant cell lines. nih.gov | Potential increase in purine salvage for DNA synthesis and repair. |

| Mitochondrial Bioenergetics | - | Higher mitochondrial ATP generation and spare respiratory capacity. confex.com | Increased energy production to fuel resistance mechanisms. |

Studies on patient samples have corroborated the clinical relevance of these findings. For example, gene expression profiling of tumor cells from patients who have relapsed after high-dose melphalan therapy has shown alterations in genes involved in these metabolic pathways. nih.gov This highlights the importance of understanding the metabolic landscape of melphalan resistance to identify potential therapeutic targets that could be used to resensitize resistant tumors to treatment. The heterogeneity of these metabolic adaptations underscores the need for personalized approaches in the management of multiple myeloma.

Prodrug Strategies and Metabolite Generation

Investigation of Melphalan (B128) Prodrugs and Their Hydrolysis Pathways (e.g., Melflufen)

A significant melphalan prodrug is melphalan flufenamide, also known as melflufen or J1. drugbank.com Melflufen is a peptide-drug conjugate, specifically L-melphalanyl-p-L-fluorophenylalanine ethyl ester, designed to leverage the enzymatic activity prevalent in tumor cells for its activation. ashpublications.orgnih.gov Due to its high lipophilicity, melflufen rapidly penetrates cell membranes, achieving a swift equilibrium. nih.govoncopeptides.com

Once inside the cell, melflufen undergoes hydrolysis. This process is primarily enzymatic, cleaving the peptide bond and releasing the more hydrophilic and active alkylating agent, melphalan. researchgate.nettandfonline.comuio.no This intracellular entrapment mechanism leads to a significantly higher concentration of melphalan within tumor cells compared to direct administration of melphalan itself. nih.govnih.gov Studies have shown that exposure to melflufen can result in at least a tenfold greater intracellular peak concentration (Cmax) of melphalan. nih.govresearchgate.netuni.lu This enhanced concentration of the active payload is a key factor in the increased potency observed with melflufen, which can be 10 to several hundred times greater than that of melphalan in various in vitro models. drugbank.comnih.govnih.gov

The released melphalan is the direct precursor to Hydroxy Melphalan. Melphalan itself is known to undergo spontaneous, non-enzymatic hydrolysis in aqueous solutions, such as cell culture media and human plasma. drugbank.commedchemexpress.comcaymanchem.com This degradation process yields two primary metabolites: Monothis compound and Dihydroxy-Melphalan. drugbank.com Therefore, the hydrolysis pathway of a prodrug like melflufen is a two-step process in the generation of this compound: first, the enzymatic release of melphalan from the prodrug, followed by the spontaneous aqueous hydrolysis of melphalan to its hydroxylated forms. drugbank.com

Table 1: Comparative Efficacy of Melflufen vs. Melphalan

| Parameter | Observation | Source(s) |

|---|---|---|

| Potency Increase | 10 to 100-fold higher potency for melflufen compared to melphalan in vitro. | nih.govnih.gov |

| Intracellular Melphalan Cmax | At least 10-fold higher from melflufen exposure compared to melphalan exposure. | nih.govresearchgate.netuni.lu |

| IC50 in Neuroblastoma (SH-SY5Y) | Melflufen (J1): 0.0028 µmol/L. | aacrjournals.org |

| IC50 in AML Patient Cells (Avg.) | Melflufen: 0.067 µM; Melphalan: 5.5 µM (82-fold difference). | oncotarget.com |

| Time to Induce DNA Damage Marker (γ-H2AX) | Melflufen: 2 hours; Melphalan: 6 hours. | drugbank.com |

Role of Hydrolytic Enzymes (e.g., Aminopeptidase (B13392206) N) in Prodrug Activation and Metabolite Release

The targeted activation of melphalan prodrugs is critically dependent on the action of specific hydrolytic enzymes that are often overexpressed in malignant cells. drugbank.com Aminopeptidase N (APN), also known as CD13, is a key metalloproteinase implicated in the activation of melflufen. nih.govnih.govresearchgate.net The expression of APN is frequently elevated in various cancers, including multiple myeloma and acute myeloid leukemia, making it a strategic target for prodrug activation. ashpublications.orgnih.govnih.govoncotarget.com

The mechanism involves APN hydrolyzing the peptide bond in melflufen, which releases free melphalan and para-fluoro-L-phenylalanine ethyl ester. researchgate.netresearchgate.net The involvement of APN has been confirmed through several experimental approaches. For instance, pre-incubating cancer cells with bestatin (B1682670), a broad-spectrum aminopeptidase inhibitor, significantly reduces the intracellular release of melphalan from melflufen and consequently diminishes its cytotoxic effects. uni.luscispace.com Furthermore, studies using purified APN enzyme in vitro, as well as plasmid-based overexpression or siRNA-mediated downregulation of APN in tumor cell lines, have solidified its role in the activation of melflufen. nih.govresearchgate.netaacrjournals.org

While APN is a primary activator, other enzymes are also involved. Research indicates that esterases contribute to the cleavage of melflufen. uni.lunih.govresearchgate.net Additionally, other aminopeptidases such as Leucine aminopeptidase 3 (LAP3), leukotriene A4 hydrolase (LTA4H), and arginyl aminopeptidase (RNPEP) have been shown to hydrolyze melflufen, indicating that multiple enzymatic pathways can contribute to the release of the active melphalan payload. researchgate.netnih.gov This enzymatic release of melphalan is the rate-limiting step for the subsequent, spontaneous formation of this compound.

Table 2: Key Enzymes in Melflufen Activation

| Enzyme | Role in Melflufen Hydrolysis | Evidence | Source(s) |

|---|---|---|---|

| Aminopeptidase N (APN/CD13) | Cleaves the peptide bond to release melphalan. | Inhibition by bestatin reduces cytotoxicity; siRNA knockdown attenuates activity. | ashpublications.orgnih.govresearchgate.netaacrjournals.org |

| Esterases | Contribute to the release of the melphalan cytotoxic payload. | Inhibition by ebelactone A reduces cytotoxicity. | uni.lunih.govresearchgate.net |

| Leucine aminopeptidase 3 (LAP3) | Can hydrolyze melflufen to release melphalan. | In vitro hydrolysis analysis. | researchgate.netnih.gov |

| Leukotriene A4 hydrolase (LTA4H) | Can hydrolyze melflufen to release melphalan. | In vitro hydrolysis analysis. | researchgate.netnih.gov |

| Arginyl aminopeptidase (RNPEP) | Can hydrolyze melflufen to release melphalan. | In vitro hydrolysis analysis. | researchgate.netnih.gov |

Research on Targeted Delivery Systems and Resultant Metabolite Profiles

Research into targeted delivery systems for melphalan aims to improve its pharmacological profile by increasing drug concentration at the tumor site while minimizing systemic exposure. acs.orgresearchgate.net These systems are particularly relevant for prodrugs like melflufen, whose efficacy is dependent on intracellular activation.

One approach involves liposomal encapsulation. Liposomes can serve as nanocarriers to deliver melphalan or its prodrugs. acs.org For instance, liposome-encapsulated melphalan has been shown to have a slower drug release profile compared to free melphalan, which could prolong the exposure time of the tumor to the drug while potentially reducing side effects. acs.org Another strategy involves peptide-drug conjugates (PDCs) like melflufen, which inherently act as a targeted delivery system by utilizing overexpressed enzymes in cancer cells for activation. tandfonline.comuio.no This "peptidase-potentiated" effect ensures that the active drug, melphalan, is preferentially released inside tumor cells. nih.govmdpi.com

The resultant metabolite profile following the administration of these targeted systems begins with the intended release of melphalan within the target cells. The aminopeptidase-driven accumulation of melphalan can result in a 50-fold enrichment in cancer cells compared to the administration of free melphalan. nih.govresearchgate.net Following this targeted release, the metabolic cascade proceeds as expected, with the intracellular melphalan undergoing spontaneous hydrolysis to form Monothis compound and Dihydroxy-Melphalan. drugbank.com The efficiency of the delivery system in concentrating the prodrug within the tumor microenvironment directly influences the local concentrations of these subsequent hydroxylated metabolites. Advanced delivery systems, such as liposomes functionalized with targeting peptides (e.g., for CD38 or CD138 on myeloma cells), aim to further enhance this targeted release and, consequently, the localized generation of all active and degradation-related metabolites, including this compound. mdpi.com

Future Research Directions and Translational Implications

Development of Predictive Models Incorporating Metabolite Data

The considerable interindividual variation in Melphalan's plasma clearance presents a significant clinical challenge. bccancer.bc.camdpi.com Predictive modeling offers a path to mitigate this variability. Population pharmacokinetic (PK) models have been developed to understand the characteristics of Melphalan's exposure-response relationships. fda.gov These models have identified covariates such as fat-free mass and creatinine (B1669602) clearance that influence the drug's volume of distribution and clearance. fda.gov

Future predictive models could be significantly enhanced by incorporating data on Hydroxy Melphalan (B128). Since the formation of monohydroxymelphalan and dihydroxymelphalan is the primary route of Melphalan's inactivation, tracking the concentration of these metabolites provides a direct measure of the parent drug's hydrolysis rate. nih.govfda.gov By integrating time-course data of both Melphalan and its hydroxylated metabolites, more robust and accurate predictive models can be built. elifesciences.org These models could more precisely forecast an individual patient's drug exposure, potentially improving the ability to predict both efficacy and the onset of myelosuppression. fda.govmedrxiv.org

Research into Melphalan resistance has already utilized measurements of intracellular levels of the parent drug and its hydroxylated metabolites, indicating the feasibility and importance of including this data in predictive analyses. nih.gov The development of machine learning frameworks, which have shown success in discovering predictive biomarkers from complex clinical data, could be applied to datasets that include Hydroxy Melphalan levels to uncover novel correlations and improve patient selection for clinical trials. medrxiv.org

Table 1: Pharmacokinetic Parameters of Intravenous Melphalan

| Parameter | Value | Source |

|---|---|---|

| Metabolism | Primarily by chemical hydrolysis to inactive monohydroxymelphalan and dihydroxymelphalan. | fffenterprises.comdrugbank.comuptodateonline.ir |

| Terminal Elimination Half-life | Approximately 75 minutes. | fffenterprises.comdrugbank.com |

| Total Body Clearance | 7 to 9 mL/min/kg (250 to 325 mL/min/m²). | fffenterprises.com |

| Plasma Protein Binding | 53% to 92% (highly variable). | fffenterprises.com |

Biomarker Discovery and Patient Stratification Strategies Related to Metabolite Formation

The discovery of robust biomarkers is essential for patient stratification and tailoring therapies. evotec.combiorxiv.org While this compound metabolites are considered inactive, their rate of formation is a direct reflection of Melphalan's stability and clearance in a patient's system. fffenterprises.comnih.gov This makes the ratio of this compound to parent drug a potential biomarker for drug exposure.

Patients could be stratified based on their metabolic profile—specifically, how quickly they convert Melphalan to its hydroxylated forms. google.com This could identify "rapid metabolizers" who may be underexposed to the therapeutic agent and "slow metabolizers" who might be at higher risk for toxicity due to prolonged exposure to the active drug. Such stratification could inform personalized therapeutic approaches.

Interestingly, studies in multiple myeloma cell line models of acquired resistance showed that drug-resistant cells did not detoxify Melphalan into its hydroxylated metabolites faster than sensitive cells. nih.gov Total intracellular levels of Melphalan and its metabolites were not significantly different between the resistant and non-resistant cell lines, suggesting that in these models, resistance was not primarily driven by an accelerated conversion to this compound. nih.gov This finding underscores the importance of investigating multiple resistance mechanisms and suggests that while this compound formation is a key pharmacokinetic parameter, its direct role in specific resistance pathways may vary. nih.gov Further research is needed to validate these findings in patient-derived samples and explore other metabolic alterations, such as changes in the pentose (B10789219) phosphate (B84403) pathway or glutathione (B108866) metabolism, that have been associated with Melphalan resistance. nih.gov

Advanced in vitro and in vivo Models for Comprehensive Metabolite Analysis

To fully understand the role of this compound, researchers are utilizing advanced experimental models.

In Vitro Models A variety of human cancer cell lines, including those for multiple myeloma (e.g., RPMI-8226, U266) and neuroblastoma (e.g., SH-SY5Y, SK-N-BE(2)), are used to study Melphalan's activity and metabolism. nih.govaacrjournals.org Recent studies have involved the synthesis and evaluation of new Melphalan derivatives and prodrugs in these cell culture systems. aacrjournals.orgmdpi.comresearchgate.net These models are critical for detailed mechanistic studies, such as assessing cytotoxicity, genotoxicity, and the induction of apoptosis. mdpi.comresearchgate.net

For comprehensive metabolite analysis, these in vitro systems can be enhanced. For example, proteometabolomics approaches have been used to examine metabolic processes associated with Melphalan resistance in cell lines, tracking changes in metabolite levels, including this compound. nih.gov Furthermore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous quantification of Melphalan and its monohydroxy and dihydroxy metabolites in plasma, a technique that can be adapted for cell culture media and lysates. researchgate.net

In Vivo Models Animal models, such as athymic rats and mice with neuroblastoma xenografts, have been instrumental in evaluating the anti-tumor effects of Melphalan and its prodrugs in vivo. aacrjournals.org These models allow for the study of drug efficacy in a more complex biological system, including analysis of tumor growth inhibition and effects on tissue morphology. aacrjournals.org

Future in vivo research should incorporate serial blood sampling to perform detailed pharmacokinetic analyses, measuring the concentrations of both Melphalan and this compound over time. This would provide crucial data for validating the predictive models discussed earlier and for understanding how the metabolite's formation kinetics correlate with anti-tumor activity and host tolerance in a living organism. Integrating these advanced in vitro and in vivo models with powerful analytical and computational techniques will be key to unlocking the full translational potential of studying this compound. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Melphalan | L-PAM, L-Sarcolysin, Phenylalanine Mustard |

| Monohydroxymelphalan | MOH melphalan |

| Dihydroxymelphalan | DOH melphalan |

| Glutathione | - |

| Prednisone | - |

| Doxorubicin | - |

| Cyclophosphamide | - |

| Carboplatin | - |

| Vincristine | - |

| Etoposide | - |

| Bestatin (B1682670) | - |

| Dexamethasone | - |

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying melphalan and its hydrolysis products in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is widely used. For example, plasma melphalan can be quantified with a linear range of 10–700 ng/ml and interday precision <11% using acidic methanol precipitation and fluorescence detection . Hydrolysis products require stability-controlled conditions due to melphalan’s rapid degradation in aqueous environments .

Q. How is melphalan integrated into autologous stem cell transplantation (ASCT) protocols, and what dosing parameters are critical?

- Methodological Answer : High-dose melphalan (HDM, 140–200 mg/m²) is a cornerstone of ASCT conditioning. Dose adjustments are necessary for renal impairment or frailty, with attenuated doses (e.g., 100–140 mg/m²) reducing toxicity while maintaining efficacy. Pharmacokinetic (PK) monitoring via trapezoidal AUC calculations or population PK models is recommended to optimize exposure .

Q. What statistical approaches are used to evaluate melphalan’s cytotoxic effects in preclinical studies?

- Methodological Answer : Apoptosis assays (Annexin V/PI staining with flow cytometry) combined with Student’s t-test or ANOVA are standard for cytotoxicity analysis. For longitudinal or multi-variable datasets (e.g., drug combinations), linear mixed-effects models in R or SPSS are preferred to account for inter-subject variability .

Advanced Research Questions

Q. How can gene expression profiling (GEP) and in vitro drug screens predict melphalan resistance in multiple myeloma (MM)?

- Methodological Answer : A 19-gene resistance index (RI) derived from B-cell line drug screens and GEP data (via R/Bioconductor workflows) predicts progression-free survival (PFS) in HDM-treated patients. Validation requires retrospective clinical datasets (e.g., APEX trial) to confirm RI specificity, excluding melphalan-naïve cohorts .

Q. What mechanisms underlie melphalan-induced secondary hematologic malignancies, and how can risks be mitigated?

- Methodological Answer : Alkylating DNA damage and chromosomal aberrations increase AML/MDS risk (3–5% incidence). Dose-limiting strategies (e.g., cumulative melphalan <600 mg) and monitoring clonal hematopoiesis via next-generation sequencing (NGS) are recommended. Preclinical studies suggest PJ34 (PARP inhibitor) reduces genotoxicity without compromising efficacy .

Q. How do nanoparticle formulations enhance melphalan’s therapeutic index?

- Methodological Answer : PEGylated nanoliposomes and magnetic nanoparticles improve solubility, extend half-life, and enhance tumor targeting. For example, stealth solid lipid nanoparticles achieve 92% encapsulation efficiency and controlled release, reducing off-target toxicity in vivo .

Q. What pharmacokinetic challenges arise from melphalan’s instability, and how are they addressed in clinical protocols?

- Methodological Answer : Melphalan degrades rapidly (1% hydrolysis/10 minutes at RT). Stability is concentration-dependent: 4 mg/ml in saline remains stable for 8 hours. Test-dose strategies using Bayesian forecasting in PopPK models minimize errors from degradation during transport or delayed infusion .

Q. How does hyperthermia synergize with melphalan in overcoming drug resistance?

- Methodological Answer : Hyperthermia (41–43°C) increases melphalan uptake in CHO cells by altering membrane permeability and inhibiting efflux pumps. Preclinical models show enhanced cytotoxicity in resistant lines, but clinical translation requires precise temperature control to avoid normal tissue damage .

Contradictions and Limitations

- Resistance Prediction : While the 19-gene RI predicts PFS in MM, it lacks prognostic power in DLBCL cohorts without melphalan exposure, highlighting context-dependent validity .

- Combination Therapies : Meta-analyses show melphalan/prednisone (MP) has comparable survival to intensive chemotherapy, questioning the utility of complex regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.